2-(1-Naphthyloxy)butanoyl chloride
Overview
Description
2-(1-Naphthyloxy)butanoyl chloride is a useful research compound. Its molecular formula is C14H13ClO2 and its molecular weight is 248.7 g/mol. The purity is usually 95%.
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Scientific Research Applications
Polymer Synthesis and Material Properties
- A novel thermally stable and low dielectric poly[4,4′-bis(1-naphthyloxy)tetraphenylmethane] (2) was synthesized, demonstrating high thermal stability and low dielectric constants, making it suitable for applications in electronics where materials with low dielectric constants are required (Tsuchiya & Ueda, 2006).
- Research has shown the development of a convenient synthesis method for poly(2,6-dihydroxy-1,5-naphthylene) (PDHN) through oxidative coupling polymerization, yielding high molecular weight polymers. Such polymers have potential applications in various high-performance materials due to their high refractive indices and thermal stability (Sasada, Shibasaki, Suzuki, & Ueda, 2003).
Catalysis and Synthesis
- The catalytic effect of transition metal(II)-N,N′-bis(naphthaldehyde)diimines on the reduction of thionyl chloride was evaluated, demonstrating their potential as catalysts in electrochemical applications. These complexes show promise in enhancing the efficiency of reduction processes in various industrial applications (Choi et al., 2000).
- In the synthesis of beta-adrenergic receptor blockers, the kinetic resolution of 1-chloro-3-(1-naphthyloxy)-2-propanol, an important intermediate, was improved using whole cell preparations containing enzymes. This method offers a highly optically pure form of the compound, underscoring the significance of enzymatic processes in pharmaceutical synthesis (Kapoor et al., 2003).
Safety and Hazards
Properties
IUPAC Name |
2-naphthalen-1-yloxybutanoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO2/c1-2-12(14(15)16)17-13-9-5-7-10-6-3-4-8-11(10)13/h3-9,12H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RERJKJSMEAWORN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)Cl)OC1=CC=CC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201282831 | |
Record name | 2-(1-Naphthalenyloxy)butanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201282831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160257-60-2 | |
Record name | 2-(1-Naphthalenyloxy)butanoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160257-60-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(1-Naphthalenyloxy)butanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201282831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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